![molecular formula C10H9Cl2N3 B2671604 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 929028-88-6](/img/structure/B2671604.png)

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

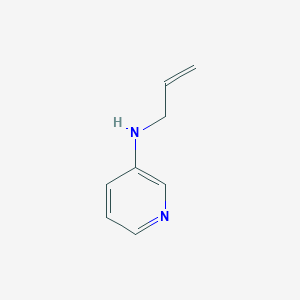

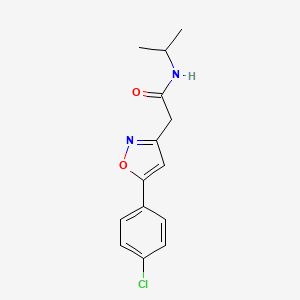

The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with an amine group at the 5-position and a 2,4-dichlorophenylmethyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . This ring is substituted at the 1-position with a 2,4-dichlorophenylmethyl group and at the 5-position with an amine group .Chemical Reactions Analysis

The chemical reactions involving “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would depend on the specific conditions and reactants. As a pyrazole derivative, it could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would depend on its specific structure. As a complex organic molecule, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

- Process : The compound undergoes nitration to produce the desired intermediate for Sulfentrazone synthesis .

- Method : A four-component reaction yields these derivatives, which exhibit interesting biological properties .

- Affinity to GABAergic Biotargets : These derivatives were evaluated for their affinity to GABAergic receptors, with subsequent anticonvulsant activity assessment using a PTZ-induced seizures model in mice .

- Electronegative Groups : Various electronegative groups were introduced, leading to structurally diverse compounds with potential applications .

- Activation Energy : The activation energy for the nitration reaction was determined to be 40.204 kJ/mol .

Herbicide Synthesis

Dihydropyrano Derivatives

Anticonvulsant Activity Evaluation

Bioisostere Exploration

Kinetics Study

Continuous Flow Microreactors

Safety and Hazards

Direcciones Futuras

The future directions for research on “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential applications. Given its complex structure, it could potentially have interesting biological activity, making it a potential target for drug development .

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYSFJUBWFLIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B2671524.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)

![3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B2671534.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671535.png)

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)